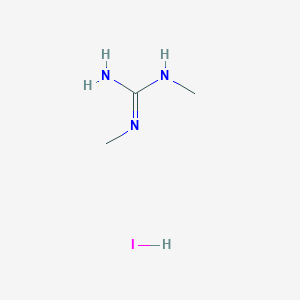
N,N''-dimethylguanidine hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,N’-dimethylguanidine hydroiodide” is a chemical compound with the molecular formula C3H10IN3 and a molecular weight of 215.03607 . It is listed under the CAS number 57069-85-9 .
Synthesis Analysis
The synthesis of guanidines, including N,N’-dimethylguanidine, often involves the reaction of an amine with an activated guanidine precursor . Thiourea derivatives have been widely used as guanidine precursors using coupling reagents or metal-catalysed guanidylation . A sequential one-pot approach towards N,N’-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines has also been reported .Molecular Structure Analysis
The molecular structure of N,N’-dimethylguanidine hydroiodide consists of three carbon atoms, ten hydrogen atoms, one iodine atom, and three nitrogen atoms . The structure can be further analyzed using quantum chemical calculations .Scientific Research Applications
Pharmaceutical Analysis and Drug Estimation : N,N''-dimethylguanidine derivatives have been studied for their analytical applications in the estimation of drugs. One study described the estimation of N-Benzyl-N′N″-dimethylguanidine, an anti-adrenergic drug, in urine using alkaline hypobromite and spectrophotometric estimation techniques (McCoubrey, 1962).
Inhibition of Nitric Oxide Formation : Research has shown the ability of guanidine compounds, including N,N'-dimethylguanidine, to inhibit nitric oxide formation. This was studied through various assays, indicating their potential use in understanding and potentially managing conditions related to nitric oxide synthase activity (Hasan et al., 1993).
Coordination Chemistry and Metal Binding : N,N-dimethylguanidine has been utilized in the synthesis of ligands for metal binding. Studies have explored its coordination with metals like platinum and cobalt, indicating its potential application in the field of inorganic chemistry and materials science (Fairlie et al., 1997).
Neuromuscular and Ganglionic Transmission Studies : Some guanidine derivatives, including N,N-dimethylguanidine, have been examined for their effects on neuromuscular and ganglionic transmission. This research contributes to a deeper understanding of synaptic transmission and potential therapeutic applications (Barzaghi et al., 1962).
Structural Chemistry and Molecular Properties : The structural and conformational properties of N,N''-dimethylguanidine and its derivatives have been a subject of interest, especially in understanding molecular chirality and constructing water-soluble oligomers with layered aromatic structures (Tanatani et al., 1998).
Ophthalmology Research : Guanidine derivatives have been studied for their potential in lowering intraocular pressure in rabbits, indicating possible applications in ophthalmological treatments (Gessa & Sangiorgi, 1964).
Volumetric Analysis in Chemistry : Guanidine compounds have been employed in volumetric analysis for determining various compounds, showcasing their utility in analytical chemistry (Singh et al., 1958).
Adrenergic Neurone Studies : N,N''-dimethylguanidine derivatives have been investigated for their adrenergic neurone blocking effects, contributing to our understanding of sympathetic nervous system regulation (Boura et al., 1962).
Safety and Hazards
N,N’-dimethylguanidine hydroiodide is associated with several safety symbols under the Global Harmonized System (GHS), including GHS07 . It has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
1,2-dimethylguanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3.HI/c1-5-3(4)6-2;/h1-2H3,(H3,4,5,6);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYQZVHBGPJPID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=NC)N.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-dimethylguanidine hydroiodide | |
CAS RN |
57069-85-9 |
Source


|
| Record name | N,N'-dimethylguanidine hydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B3002777.png)
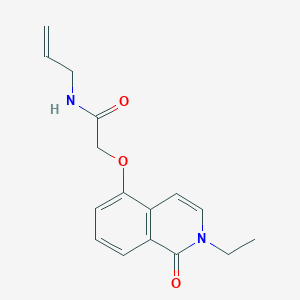
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B3002781.png)

![3-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]chromen-2-one](/img/structure/B3002785.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3002789.png)
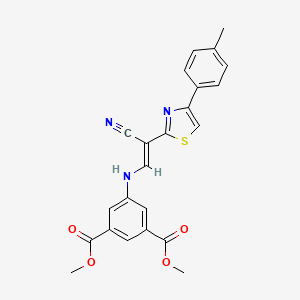
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3002791.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B3002792.png)
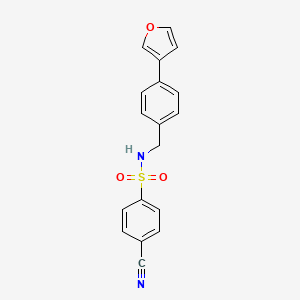
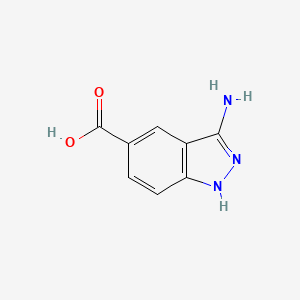
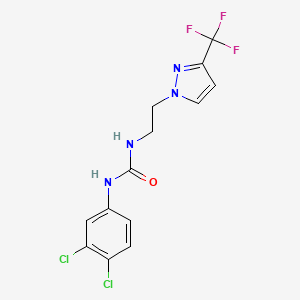
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B3002797.png)
